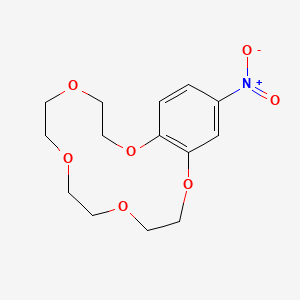

4-Nitrobenzo-15-crown-5

描述

Contextualization within Macrocyclic Host-Guest Systems

4-Nitrobenzo-15-crown-5 is a member of the crown ether family, a class of macrocyclic polyethers discovered by Charles J. Pedersen, a discovery that contributed to his 1987 Nobel Prize in Chemistry. rsc.org Crown ethers are defined by their ring-like structure composed of repeating ethylene (B1197577) oxide units, which creates a central cavity rich in electrons from the oxygen atoms. rsc.orgiipseries.org This unique architecture allows them to act as "hosts" by selectively binding "guest" species, particularly cations, within their cavity. iipseries.orgrsc.org

The binding process in these host-guest systems is governed by several factors, including the relative sizes of the crown ether cavity and the guest cation, the charge of the guest, and the arrangement of oxygen atoms within the ring. iipseries.org this compound is a derivative of benzo-15-crown-5 (B77314), meaning a benzene (B151609) ring is fused to the 15-crown-5 (B104581) macrocycle. This structural feature introduces both rigidity and specific electronic properties to the host molecule. rsc.org

Significance of the Nitro Substituent in Crown Ether Design

The defining feature of this compound is the nitro group (-NO2) attached to the benzene ring. ontosight.ai This substituent is strongly electron-withdrawing, which significantly alters the electronic properties of the entire molecule. ontosight.ai The nitro group reduces the electron density of the aromatic ring and, through resonance, decreases the Lewis basicity (or electron-donating ability) of the adjacent ether oxygen atoms. rsc.org

This electronic modification has a direct impact on the cation-binding capabilities of the crown ether. A decrease in the electron-donating power of the oxygen atoms generally leads to weaker complexation with cations compared to its non-substituted counterpart, benzo-15-crown-5. rsc.orgoup.com However, this modification can also enhance selectivity for certain cations and is a key feature for its use in various applications, such as in ion-selective electrodes and as a component in photoswitchable receptors. rsc.orgoup.com

Furthermore, the nitro group serves as a valuable synthetic handle. It can be readily reduced to an amino group (-NH2), creating 4'-aminobenzo-15-crown-5. iipseries.orgorientjchem.org This amino derivative can then be further modified, allowing for the attachment of chromophores, polymers, or other functional units, thereby expanding the applications of the original crown ether scaffold. iipseries.orgorientjchem.org

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories:

Fundamental Host-Guest Studies: The compound is frequently used as a model system to study the fundamental principles of host-guest interactions. Researchers have investigated how the electron-withdrawing nitro group affects the thermodynamics and kinetics of cation binding, providing valuable insights into the design of more complex and selective host molecules. rsc.orgoup.com

Intermediate for Functional Materials: As mentioned, its role as a synthetic precursor is a major area of research. iipseries.orgorientjchem.org The conversion to an amino group opens the door to a wide array of functionalized crown ethers for applications in sensing, catalysis, and materials science. ontosight.aiorientjchem.org For example, it has been used to create dimer structures linked by an azobenzene (B91143) group, which can act as a photoswitchable binder for potassium ions. rsc.org

Ion Sensing and Separation: this compound has been explored as an active component (ionophore) in ion-selective electrodes and optical sensors (optodes). researchgate.net Its specific binding properties are harnessed to detect or separate particular cations from a mixture. Studies have shown its use in membranes for the selective transport of ions like Na+ and K+. oup.com Research has also investigated its behavior at liquid-liquid interfaces to understand cation binding and transport phenomena. e-bookshelf.deiranchembook.ir

Structural Chemistry: The solid-state structures of this compound and its complexes have been studied to understand how the nitro group influences the conformation of the macrocycle and its interactions with guest cations. For instance, the crystal structure of its complex with potassium iodide reveals a dimeric structure where the nitro group of one molecule interacts with the potassium ion of another. scispace.comtandfonline.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRBQVYCZCEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209686 | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-69-0 | |

| Record name | 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60835-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzo 15 Crown 5

Established Synthetic Routes to 4-Nitrobenzo-15-crown-5

The primary and most widely employed method for the synthesis of this compound is the direct nitration of its precursor, benzo-15-crown-5 (B77314). This electrophilic aromatic substitution reaction targets the benzene (B151609) ring of the crown ether.

The introduction of a nitro group onto the benzo-15-crown-5 scaffold is typically achieved through electrophilic aromatic nitration. Various nitrating agents and reaction conditions have been explored to achieve this transformation. A common method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, typically between 0–5°C. This classic nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the crown ether. The reaction selectively introduces the nitro group at the 4'-position (para to the ether linkages) due to the ortho, para-directing effect of the oxygen atoms and steric hindrance at the ortho positions.

Alternative nitrating systems have also been reported. For instance, nitration can be carried out using nitric acid in different media, such as acetonitrile (B52724) or glacial acetic acid. orientjchem.org One study utilized 58% nitric acid in a boiling acetonitrile medium. orientjchem.org Another approach involves 70% nitric acid in a mixture of acetic acid and chloroform (B151607) at room temperature. rsc.org The choice of the nitrating agent and solvent system can influence the reaction's selectivity and the formation of potential byproducts, such as dinitro derivatives. orientjchem.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing over-nitration and oxidative side reactions. Key parameters that are often fine-tuned include temperature, reaction time, and the concentration of the nitrating agent.

For the nitric acid/sulfuric acid system, maintaining a low temperature (0–5°C) is critical to prevent the formation of unwanted byproducts. Reaction times typically range from 4 to 6 hours for this method. In a different approach, the nitration of benzo-15-crown-5 with 56% nitric acid in acetonitrile was found to produce the target compound with a high yield of 99.5%. orientjchem.org Another optimized procedure using 70% nitric acid in an acetic acid/chloroform mixture for 24 hours also demonstrated effective synthesis. rsc.org

The following table summarizes various reported conditions and their corresponding yields for the synthesis of this compound.

| Nitrating Agent | Solvent/Co-reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conc. HNO₃ / H₂SO₄ | - | 0–5°C | 4–6 hours | Not specified | |

| 56% HNO₃ | Acetonitrile | Not specified | Not specified | 99.5% | orientjchem.org |

| 58% HNO₃ | Acetonitrile | Boiling | Not specified | Not specified | orientjchem.org |

| 70% HNO₃ | Acetic Acid / Chloroform | Room Temp. | 24 hours | Not specified | rsc.org |

Derivatization Strategies for this compound

The nitro group of this compound is a versatile functional handle that can be transformed into other groups, significantly expanding the molecule's utility in synthesis and materials science.

The most common derivatization of this compound is its reduction to the corresponding amine, 4-aminobenzo-15-crown-5. This transformation is a key step in the synthesis of more complex functionalized crown ethers. wrc.org.za Several reduction methods have been successfully employed.

Catalytic hydrogenation is a preferred method, often utilizing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Hydrazine (B178648) hydrate (B1144303) is a frequently used hydrogen donor in these reactions, which can be performed in solvents like 1,4-dioxane (B91453) or ethanol (B145695) at reflux temperatures. orientjchem.orgrsc.org One specific protocol involves heating this compound with 10% Pd/C in 1,4-dioxane, followed by the dropwise addition of hydrazine hydrate, yielding 4-aminobenzo-15-crown-5 in 91% yield after 3 hours of reflux. rsc.org

Another effective method is the reduction using hydrazine hydrate over a skeleton Raney nickel catalyst in an alcohol medium. orientjchem.org This procedure is advantageous as it can be carried out at atmospheric pressure. orientjchem.org For example, treating this compound in ethanol with Raney nickel and hydrazine hydrate at 50°C resulted in a 70% yield of 4-aminobenzo-15-crown-5. orientjchem.org Chemical reductants like iron powder in hydrochloric acid have also been used.

The following table compares different methods for the reduction of this compound.

| Reducing Agent | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | 10% Pd/C | 1,4-Dioxane | Reflux, 3 hours | 91% | rsc.org |

| Hydrazine hydrate | Raney Nickel | Ethyl Alcohol | 50°C, 1 hour | 70% | orientjchem.org |

| H₂ | Pd-C | Not specified | Not specified | >85% | |

| Iron powder | - | Hydrochloric Acid | Not specified | Not specified |

The resulting 4-aminobenzo-15-crown-5 is a valuable intermediate for introducing a wide range of functional groups, enabling its conjugation to other molecules or materials. wrc.org.za The amino group can undergo various chemical reactions, including diazotization. The in-situ formation of a diazonium salt from 4-aminobenzo-15-crown-5 allows for subsequent coupling reactions, for example, to covalently graft the crown ether onto the surface of materials like chemically exfoliated molybdenum disulfide (MoS₂). rsc.org

Furthermore, the amino group can participate in nucleophilic substitution or condensation reactions. For instance, it can react with aldehydes or ketones to form Schiff bases, or with acyl chlorides to produce amide derivatives. mdpi.com These transformations provide a means to attach the crown ether moiety to polymers, solid supports, or biologically active molecules, creating functional materials for applications such as ion-selective sensors, separation devices, and drug delivery systems. wrc.org.zachemimpex.com

Comprehensive Analysis of Metal Ion Complexation by 4 Nitrobenzo 15 Crown 5

Stoichiometry of Host-Guest Complex Formation

The stoichiometry of the complex formed between a crown ether and a metal ion is a fundamental characteristic of their interaction. It is largely influenced by the relative sizes of the metal cation and the crown ether's cavity, as well as the solvent system used. For 4-Nitrobenzo-15-crown-5, complex formation typically results in well-defined metal-to-ligand ratios.

A significant body of research shows that this compound (L) predominantly forms 1:1 complexes (ML) with a wide array of metal cations (M). This stoichiometry is observed for numerous monovalent and polyvalent ions across various non-aqueous and mixed-solvent systems.

Conductometric studies have confirmed the formation of 1:1 complexes with alkali metal ions such as Li+, Na+, and K+, as well as with NH4+. nih.gov Similarly, 1:1 complexation has been identified with other metal ions including Ag+, Tl+, La3+, Cd2+, and Au3+. researchgate.netresearchgate.netanalis.com.my For instance, the complexation with La3+ cation in several binary mixed non-aqueous solutions consistently shows a 1:1 stoichiometry. cost-nectar.eu The formation of these ML complexes is often the most straightforward and expected outcome, where a single metal ion is encapsulated within the cavity of a single crown ether molecule.

While less common, the formation of complexes with a 1:2 metal-to-ligand (ML2) stoichiometry can occur, particularly with certain metal ions under specific conditions. In such "sandwich" complexes, the metal ion is situated between two crown ether molecules.

A notable example is the complexation of this compound with the mercury(II) ion (Hg2+). researchgate.netresearchgate.net In acetonitrile-methanol binary systems, conductometric studies have demonstrated that in addition to the expected 1:1 complex, an ML2 complex is also formed in the solution. researchgate.netresearchgate.net This indicates that after the initial formation of the [Hg(NB15C5)]2+ complex, a second ligand molecule can attach to form a more elaborate [Hg(NB15C5)2]2+ structure.

Determination of Stability Constants (Kf)

The stability constant (Kf), also known as the formation constant, quantifies the strength of the interaction between the host (crown ether) and the guest (metal ion) in solution at equilibrium. Higher Kf values indicate the formation of more stable complexes. Various experimental techniques are employed to determine these constants, with conductometric and potentiometric methods being particularly prevalent.

In a typical conductometric titration, the molar conductance is plotted against the molar ratio of the ligand to the metal ion ([L]/[M]). The shape of this curve provides information on the stoichiometry of the complex formed. analis.com.my For example, a continuous increase or decrease in molar conductivity with a clear inflection point suggests the formation of a stable complex. nih.gov

The stability constants (Kf) are then calculated by fitting the experimental molar conductivity data to a suitable equation that models the equilibrium between the free ions and the complexed species. Computer programs, such as GENPLOT, are often used for this non-linear regression analysis to obtain accurate Kf values. nih.govresearchgate.netresearchgate.net This methodology has been successfully applied to determine the stability constants for this compound with a variety of cations, including Ag+, Hg2+, Tl+, La3+, Li+, Na+, and K+, in different solvent mixtures like acetonitrile-methanol. nih.govresearchgate.netresearchgate.net

Table 1: Logarithm of Stability Constants (log Kf) for 1:1 Complexes of this compound with Various Cations in Different Acetonitrile (B52724) (AN) - Methanol (B129727) (MeOH) Mixtures at 25°C

| Cation | Solvent (mol% AN) | log Kf |

| Ag+ | 100 | 3.38 ± 0.08 |

| Ag+ | 75 | 3.65 ± 0.04 |

| Ag+ | 50 | 3.71 ± 0.03 |

| Ag+ | 25 | 3.39 ± 0.03 |

| Tl+ | 100 | 3.11 ± 0.06 |

| Tl+ | 75 | 3.49 ± 0.03 |

| Tl+ | 50 | 3.55 ± 0.04 |

| Tl+ | 25 | 3.19 ± 0.04 |

| La3+ | 100 | > 5 |

| La3+ | 75 | 4.81 ± 0.05 |

| La3+ | 50 | 4.35 ± 0.03 |

| La3+ | 25 | 4.01 ± 0.04 |

| Hg2+ | 100 | 2.91 ± 0.09 |

| Hg2+ | 75 | 3.32 ± 0.05 |

| Hg2+ | 50 | 3.45 ± 0.03 |

| Hg2+ | 25 | 3.10 ± 0.04 |

Data sourced from conductometric studies. The stability constant for the Hg2+ complex is for the 1:1 (ML) species. researchgate.netresearchgate.net

Potentiometry, particularly using ion-selective electrodes (ISEs), is another powerful method for determining stability constants. This technique measures the change in the electrochemical potential of a solution, which is related to the activity (and thus concentration) of a specific free ion.

In the context of crown ether complexation, a competitive potentiometric method can be employed. For example, the stability constants for the complexation of this compound with Ag+, Tl+, and Pb2+ ions in methanol have been studied using this approach. researchgate.net The methodology involves a concentration cell where an Ag+/Ag electrode serves as both the indicator and reference electrode. During the titration, the crown ether solution is added to the metal ion solution, and the electromotive force (emf) of the cell is monitored. As the crown ether binds with the metal ions, the concentration of free ions decreases, causing a change in the cell's potential. The stoichiometry and stability constants of the resulting complexes can be evaluated from this data using specialized computer programs like MINIQUAD. researchgate.net

Thermodynamics of Complexation

Understanding the thermodynamics of complexation provides deeper insight into the driving forces behind the formation of host-guest complexes. The key thermodynamic parameters are the Gibbs free energy change (ΔG°c), the enthalpy change (ΔH°c), and the entropy change (ΔS°c). These are related by the equation: ΔG°c = ΔH°c - TΔS°c.

These parameters can be determined by studying the temperature dependence of the stability constant (Kf). By measuring Kf at different temperatures, a van't Hoff plot (ln Kf vs. 1/T) can be constructed. The slope of this plot is proportional to the standard enthalpy change (ΔH°c), and the standard entropy change (ΔS°c) can then be calculated. researchgate.netresearchgate.netcost-nectar.eu

Studies on the complexation of this compound with various metal ions have shown that the thermodynamic parameters are highly dependent on the nature of the solvent system. researchgate.netresearchgate.net For many of the complexes formed, the reaction is entropy-stabilized (ΔS°c > 0). researchgate.netresearchgate.netcost-nectar.eu This positive entropy change is often attributed to the release of ordered solvent molecules from the ion's solvation shell upon complexation. The enthalpy change, however, can be either positive (destabilizing) or negative (stabilizing), depending on the specific metal ion and solvent composition. researchgate.netresearchgate.net For example, in some solvent systems, the complexation is athermic or even endothermic, indicating that the favorable entropy change is the primary driving force for complex formation. cost-nectar.eu

Table 2: Thermodynamic Parameters for 1:1 Complexation of this compound with Ag+ and Tl+ in Acetonitrile (AN) - Methanol (MeOH) Mixtures at 25°C

| Cation | Solvent (mol% AN) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

| Ag+ | 100 | -1.5 ± 0.2 | 59.9 ± 0.8 |

| Ag+ | 75 | 1.8 ± 0.1 | 72.3 ± 0.5 |

| Ag+ | 50 | 3.5 ± 0.2 | 79.2 ± 0.6 |

| Ag+ | 25 | 2.5 ± 0.1 | 71.9 ± 0.5 |

| Tl+ | 100 | 1.8 ± 0.1 | 65.4 ± 0.5 |

| Tl+ | 75 | 3.9 ± 0.2 | 79.6 ± 0.7 |

| Tl+ | 50 | 5.2 ± 0.2 | 84.7 ± 0.6 |

| Tl+ | 25 | 4.1 ± 0.2 | 74.4 ± 0.6 |

Data derived from the temperature dependence of stability constants obtained via conductometry. researchgate.netresearchgate.net

Enthalpy Changes (ΔH°c)

The enthalpy change (ΔH°c) of complexation provides insight into the net energy change from bond-making and bond-breaking processes during the formation of the crown ether-cation complex. A negative ΔH°c (exothermic process) indicates that the formation of bonds between the cation and the ligand's donor atoms releases more energy than is consumed to desolvate the cation and the ligand. Conversely, a positive ΔH°c (endothermic process) suggests that desolvation energies dominate.

Studies on this compound have shown that the enthalpic contribution to complexation is highly dependent on the specific cation and the solvent system used. asianpubs.org For instance, in acetonitrile-methanol binary systems, the complexation of this compound with various metal ions can be either enthalpy stabilized or destabilized. asianpubs.org This variability arises from the complex interplay of factors, including the solvation energies of the metal cation, the ligand, and the resulting complex. The nature of the solvent mixture can significantly alter these solvation energies, leading to different enthalpic outcomes for the same host-guest pairing. researchgate.net

Entropy Changes (ΔS°c)

Complexation reactions involving this compound are frequently characterized by positive entropy changes, indicating that the process is often "entropy-stabilized". asianpubs.org This entropic driving force can be substantial enough to favor complexation even when the enthalpy change is unfavorable (endothermic). asianpubs.org The magnitude of ΔS°c is influenced by the number and organization of solvent molecules released. As with enthalpy, the solvent composition plays a critical role, and non-linear relationships between entropy changes and the composition of binary solvent mixtures have been observed. researchgate.net

Gibbs Free Energy Changes (ΔG°c)

The Gibbs free energy change (ΔG°c) is the ultimate determinant of the spontaneity and stability of the complexation reaction at a given temperature. It is related to enthalpy and entropy by the equation: ΔG°c = ΔH°c - TΔS°c. A more negative ΔG°c corresponds to a more stable complex and a larger stability constant (log Kƒ).

The stability of complexes formed by this compound is determined by the balance between enthalpic and entropic contributions. researchgate.net The values of ΔG°c, often calculated from experimentally determined stability constants, quantify the binding strength. For example, the complexation processes between this compound and various cations have been shown to be stabilized by both enthalpy and entropy in many cases. researchgate.net The stability, and thus ΔG°c, is highly sensitive to the solvent environment. asianpubs.orgresearchgate.net

Cation Selectivity and Ion Recognition Profiles of this compound

The ability of this compound to selectively bind certain cations over others is a key feature, driven by factors such as the compatibility of the cation's ionic radius with the ligand's cavity size (approximately 1.7–2.2 Å), the cation's charge density, and the solvation properties of both the ion and the ligand in a particular medium.

Alkali Metal Cation Binding (e.g., Li+, Na+, K+, NH4+)

This compound forms 1:1 complexes with alkali metal cations such as Li+, Na+, K+, and the ammonium (B1175870) ion, NH4+. researchgate.net The selectivity among these monovalent cations is not fixed but is strongly influenced by the solvent composition. researchgate.net In studies conducted in acetonitrile-methanol binary mixtures, it was observed that the selectivity order of the ligand for these cations changes as the proportion of the solvents is varied. researchgate.net This demonstrates that ion recognition is a dynamic process where the solvent competes with the crown ether for coordination to the cation, and this competition is unique for each ion. nih.gov

Table 1: Complexation Data for this compound with Alkali Metal Cations

| Cation | Stoichiometry (Ligand:Metal) | Solvent System | Log Kƒ | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

|---|---|---|---|---|---|

| Li+ | 1:1 | AN-MeOH | Varies with composition | Data not specified | Data not specified |

| Na+ | 1:1 | AN-MeOH | Varies with composition | Data not specified | Data not specified |

| K+ | 1:1 | AN-MeOH | Varies with composition | Data not specified | Data not specified |

| NH4+ | 1:1 | AN-MeOH | Varies with composition | Data not specified | Data not specified |

Data derived from conductometric studies in acetonitrile (AN)-methanol (MeOH) binary mixtures. Specific thermodynamic values depend on the exact solvent composition. researchgate.net

Alkaline Earth Metal Cation Binding (e.g., Mg2+, Ca2+, Sr2+, Ba2+)

The interaction of this compound with divalent alkaline earth metal cations shows interesting variations in both stoichiometry and selectivity. It typically forms 1:1 complexes with Mg2+ and Ca2+. atlantis-press.com The selectivity is influenced by the charge density of the cation and its fit within the macrocyclic cavity. Theoretical studies suggest that for 15-crown-5 (B104581) derivatives, the selectivity for alkaline earth metals can be enhanced by the addition of electron-donating substituents to the ring. atlantis-press.com The binding affinity for these cations is often high due to their greater charge density compared to alkali metals.

Transition and Heavy Metal Cation Binding (e.g., Ag+, Hg2+, Tl+, Pb2+, Mn2+, Co2+, Zn2+, Cr3+, Cu2+, Ni2+)

This compound demonstrates a broad capacity to form complexes with a variety of transition and heavy metal cations. The stoichiometry and stability of these complexes are highly dependent on the specific metal ion and the solvent medium.

Conductometric studies have revealed the formation of 1:1 complexes with several of these ions. asianpubs.orgscispace.com For instance, in acetonitrile-ethanol mixtures, the selectivity order for some transition metals was found to be Cr3+ > Mn2+ ≈ Zn2+. researchgate.net In methanol, the selectivity order for a different set of ions was determined as Sn4+ > Cd2+ > Y3+ > Fe3+ ≈ Ce3+ > Au3+, while in acetonitrile, the order changed to Y3+ > Au3+ > Fe3+ > Cd2+. scispace.com

The complexation with Hg2+ can be more complex, with evidence for the formation of both 1:1 (metal:ligand) and 1:2 complexes in acetonitrile-methanol solutions. asianpubs.org Tl+ is known to form a particularly stable complex, which is attributed to a combination of ion-dipole interactions and a degree of covalent character in the bonding. asianpubs.org Complexes with Ag+ and Cu2+ have also been synthesized and characterized. researchgate.net

Table 2: Complexation Data for this compound with Transition and Heavy Metal Cations

| Cation | Stoichiometry (Ligand:Metal) | Solvent System | Selectivity/Stability Notes |

|---|---|---|---|

| Ag+ | 1:1 | AN-MeOH | Forms stable inner-sphere complex. asianpubs.orgresearchgate.net |

| Hg2+ | 1:1 and 2:1 | AN-MeOH | Forms both 1:1 and 1:2 (ligand:metal) complexes. asianpubs.org |

| Tl+ | 1:1 | AN-MeOH | Forms the most stable complex among Ag+, La3+, Hg2+. asianpubs.org |

| Mn2+ | 1:1 | AN-EtOH | Stability is comparable to Zn2+. researchgate.net |

| Zn2+ | 1:1 | AN-EtOH | Stability is comparable to Mn2+. researchgate.net |

| Cr3+ | 1:1 | AN-EtOH | Forms the most stable complex among Mn2+, Zn2+, Sn4+. researchgate.net |

| Cu2+ | Not specified | Not specified | Synthesized complex has been characterized. researchgate.net |

| Cd2+ | 1:1 | MeOH, AN | Stability is lower than Sn4+ in MeOH and lower than Fe3+, Au3+, Y3+ in AN. scispace.com |

Data compiled from studies in various non-aqueous solvent systems, including acetonitrile (AN), methanol (MeOH), and ethanol (B145695) (EtOH). asianpubs.orgresearchgate.netscispace.comresearchgate.net

Lanthanide and Other Metal Cation Interactions (e.g., La3+, Y3+, Sn4+, Ce3+, Au3+, ZrO2+)

The complexation behavior of this compound (4'NB15C5) extends to a variety of trivalent and tetravalent metal cations, including lanthanides. The stability and stoichiometry of these complexes are significantly influenced by the nature of the solvent.

In a study conducted in methanol (MeOH) and acetonitrile (AN) solvents, 4'NB15C5 was shown to form complexes with several metal cations, including Y³⁺, Sn⁴⁺, Ce³⁺, and Au³⁺. scispace.com The stoichiometry of these complexes can vary depending on the solvent environment. For instance, in nitromethane (B149229), Fe³⁺, Y³⁺, and Ce³⁺ were found to form 2:1 (M₂:L) and 2:2 (M₂:L₂) complexes, while Cd²⁺ and Au³⁺ formed 1:1 (M:L) complexes. scispace.com However, in methanol, which has a higher donor number (DN = 20.0) compared to acetonitrile (DN = 14.1) and nitromethane (DN = 2.7), all the studied metal cations, including the lanthanides, formed only 1:1 [M:L] complexes due to stronger solvation of the cations. scispace.com

The selectivity of 4'NB15C5 for these cations is highly dependent on the solvent. In methanol at 15°C, the stability order was determined to be: Sn⁴⁺ > Cd²⁺ > Y³⁺ > Fe³⁺ ≈ Ce³⁺ > Au³⁺. scispace.com In contrast, the selectivity sequence in acetonitrile was found to be: Y³⁺ > Au³⁺ > Fe³⁺ > Cd²⁺. scispace.com The high stability of the Y³⁺ complex in acetonitrile is noteworthy. Although the ionic radius of Y³⁺ (0.93 Å) is smaller than the cavity size of 4'NB15C5 (1.7–2.7 Å), its nature as a hard acid allows for strong interaction with the oxygen donor atoms of the crown ether ligand. scispace.com

Another study focused on the complexation of La³⁺ with 4'NB15C5 in various binary non-aqueous solvents. The results consistently showed the formation of a 1:1 [ML] complex between the ligand and the La³⁺ cation. researchgate.net The stability of this complex was found to be dependent on the specific solvent mixture. researchgate.net

Table 1: Selectivity Order of this compound for Various Metal Cations in Different Solvents

| Solvent | Selectivity Order | Source |

|---|---|---|

| Methanol (at 15°C) | Sn⁴⁺ > Cd²⁺ > Y³⁺ > Fe³⁺ ≈ Ce³⁺ > Au³⁺ | scispace.com |

| Acetonitrile | Y³⁺ > Au³⁺ > Fe³⁺ > Cd²⁺ | scispace.com |

Influence of Solvent Systems on Complexation Efficacy and Selectivity

Binary solvent mixtures are often used to fine-tune the properties of the medium and study their effect on complexation. The complexation of 4'NB15C5 with various cations has been investigated in acetonitrile-methanol (AN-MeOH) and acetonitrile-ethanol (AN-EtOH) mixtures.

In AN-MeOH binary systems, 4'NB15C5 was found to form 1:1 complexes with Li⁺, Na⁺, K⁺, and NH₄⁺ cations. researchgate.net A non-linear relationship was observed between the stability constants (log K_f_) of the complexes and the composition of the AN-MeOH binary solution. researchgate.net This non-linear behavior is attributed to several contributing factors, including solvent-solvent interactions and the heteroselective solvation of the ions and the ligand. researchgate.net

Similarly, the complexation of 4'NB15C5 with Zn²⁺, Mn²⁺, Cr³⁺, and Sn⁴⁺ was studied in AN-EtOH binary mixtures, revealing the formation of 1:1 complexes. researchgate.net The selectivity order of the crown ether for these cations was found to change with the composition of the mixed solvent. For example, in a mixture with 76 mol% AN at 298.15 K, the selectivity order was Cr³⁺ > Mn²⁺ ≈ Zn²⁺ > Sn⁴⁺. researchgate.net

The complexation of La³⁺ with 4'NB15C5 was also studied in EtOH-AN and other binary mixtures. researchgate.net The stability of the (4'NB15C5·La)³⁺ complex varied with the nature and composition of the solvent system. At 25°C in binary mixtures containing 10 mol% ethanol, the stability order was found to be: EtOH-Methylacetate > EtOH-Nitrobenzene > EtOH-AN ≈ EtOH-1,2-Dichloroethane. researchgate.net In most of these solvent systems, the complexation was found to be entropy-stabilized. researchgate.net

While solvent polarity and dielectric constant are important parameters, their influence on crown ether complexation is not straightforward. figshare.com Generally, the stability of hydrogen-bonded complexes, a key feature of host-guest interactions, is inversely proportional to the solvent's dielectric constant. nih.gov This is because a more polar solvent can better solvate the individual ions, making it energetically less favorable for them to form a complex. nih.govnih.gov

However, the relationship is complex, and other solvent properties, such as the donor capacity (donicity), also play a crucial role. figshare.com The stability of crown ether complexes often shows a better correlation with parameters describing the cation's desolvation energy than with simple measures of solvent polarity like the dielectric constant. figshare.com For instance, a comprehensive study on 18-crown-6 (B118740) and potassium salts showed that stability constants increased by several orders of magnitude from water to less polar solvents like methanol or propylene (B89431) carbonate, but parameters characterizing solvent polarity were poor descriptors of these medium effects. figshare.com In some cases, a significant charge transfer within the complex can lead to its stabilization in a more polar solvent, contrary to the general trend. nih.gov

Mechanistic Insights into Host-Guest Interactions

The formation of a complex between this compound and a metal cation is a classic example of host-guest chemistry, driven by specific molecular recognition principles. vt.edu

The fundamental mechanism of cation binding by a crown ether is rooted in its unique structure. The macrocyclic ring, composed of repeating ethyleneoxy units, creates a central cavity lined with electronegative oxygen atoms. wikipedia.orgorientjchem.org These oxygen atoms are well-positioned to coordinate with a cation that fits within the cavity, mimicking the solvation shell the ion would have in solution. wikipedia.org This simultaneous binding to multiple donor atoms, known as the chelate effect and the macrocyclic effect, results in a significantly more stable complex than would be formed with analogous acyclic ether molecules. wikipedia.org The exterior of the ring is hydrophobic, which helps to solubilize the resulting complex in nonpolar solvents. wikipedia.org The size of the macrocycle's cavity is a key determinant of its selectivity for different cations. wikipedia.org

The presence of a substituent on the benzo ring of the crown ether can modify its complexing properties. The nitro (NO₂) group is a strong electron-withdrawing group. This electronic effect has a significant impact on the electron density of the attached benzene (B151609) ring. nih.gov

Spectroscopic and Structural Characterization of 4 Nitrobenzo 15 Crown 5 and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Nitrobenzo-15-crown-5 in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides precise information about the arrangement of protons in the molecule. In a deuterochloroform (CDCl₃) solvent, the spectrum shows distinct signals for the aromatic and the polyether ring protons. researchgate.net The aromatic protons appear in the downfield region due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro group. chemicalbook.comorientjchem.org Specifically, three signals corresponding to the aromatic protons are observed at approximately 7.89 ppm (double doublet), 7.72 ppm (doublet), and 6.88 ppm (doublet). chemicalbook.comorientjchem.org The coupling constants for these protons are J=8.9 Hz and J=2.7 Hz, indicating their ortho and meta relationships on the benzene ring. chemicalbook.com

The protons of the polyether macrocycle appear as a series of multiplets in the upfield region, typically between 3.72 and 4.24 ppm. chemicalbook.com These signals correspond to the -OCH₂CH₂O- units of the crown ether ring.

¹H NMR titration is a powerful method for studying the complexation of this compound with various cations. Upon addition of a guest cation, such as an alkali metal, alkaline earth metal, or ammonium (B1175870) ion, changes in the chemical shifts of the crown ether's protons are observed. These changes provide evidence of complex formation and can be used to determine the stability constants of the resulting host-guest complexes.

Table 1: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Reference |

| Aromatic CH | 7.89 | Double Doublet | 8.9, 2.7 | chemicalbook.comorientjchem.org |

| Aromatic CH | 7.72 | Doublet | 2.7 | chemicalbook.comorientjchem.org |

| Aromatic CH | 6.88 | Doublet | 8.9 | chemicalbook.comorientjchem.org |

| Polyether -CH₂- | 4.18 - 4.24 | Multiplet | chemicalbook.comorientjchem.org | |

| Polyether -CH₂- | 3.91 - 3.97 | Multiplet | chemicalbook.comorientjchem.org | |

| Polyether -CH₂- | 3.72 - 3.81 | Multiplet | chemicalbook.comorientjchem.org |

The ¹³C NMR spectrum provides complementary structural information by detailing the carbon framework of this compound. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the carbons of the aromatic ring and the polyether chain. orientjchem.org The aromatic carbons appear in the downfield region, with chemical shifts influenced by the nitro group and the ether linkages. The carbons of the polyether macrocycle resonate in the upfield region, generally between 67 and 71 ppm. orientjchem.org

Table 2: ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (ppm) | Reference |

| 67.77 | orientjchem.org |

| 68.84 | orientjchem.org |

| 69.27 | orientjchem.org |

| 69.71 | orientjchem.org |

| 70.09 | orientjchem.org |

| 70.16 | orientjchem.org |

| 70.30 | orientjchem.org |

| 100.96 | orientjchem.org |

| 105.53 | orientjchem.org |

| 117.49 | orientjchem.org |

| 139.35 | orientjchem.org |

| 143.95 | orientjchem.org |

| 149.92 | orientjchem.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the molecular vibrations of this compound and its complexes.

IR spectroscopy has been used to characterize the compound and its complexes in both crystalline form and in solution. nist.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key vibrations include the asymmetric and symmetric stretches of the nitro (NO₂) group, C-H stretches of the aromatic ring and the aliphatic ether chain, C=C stretches of the benzene ring, and the prominent C-O-C stretches of the polyether macrocycle. nist.govresearchgate.netmdpi.com The NIST Gas-Phase Infrared Database provides a reference spectrum for the compound. researchgate.net

When this compound forms a complex with a cation, such as in Li(NO₂B15C5)H₂OI, noticeable shifts in the vibrational frequencies of the C-O-C ether bands are observed in the IR spectrum. nist.gov These shifts confirm the interaction between the cation and the oxygen atoms within the crown ether cavity.

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectral data for this compound is not detailed in the available research, the technique is valuable for studying vibrational modes that are weak or absent in the IR spectrum. For aromatic compounds, Raman is particularly sensitive to the vibrations of the carbon skeleton.

Table 3: Key IR Absorption Regions for Benzo-Crown Ether Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| Aromatic C-H Stretch | ~3100-3000 | Aromatic ring integrity | mdpi.com |

| Aliphatic C-H Stretch | ~2950-2850 | Polyether chain integrity | mdpi.com |

| Aromatic C=C Stretch | ~1600-1450 | Benzene ring structure | mdpi.com |

| Asymmetric NO₂ Stretch | ~1550-1500 | Nitro group presence | mdpi.com |

| Symmetric NO₂ Stretch | ~1350-1300 | Nitro group presence | mdpi.com |

| Aromatic C-O-C Stretch | ~1270-1230 | Linkage to ether ring | |

| Aliphatic C-O-C Stretch | ~1150-1050 | Crown ether cavity |

Mass Spectrometry Techniques in Complex Characterization

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for characterizing its non-covalent complexes with guest ions. The nominal molecular weight of the compound is 313.30 g/mol . chemimpex.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for studying host-guest complexes. It allows for the transfer of intact, non-covalent complexes from solution into the gas phase for mass analysis. Studies have successfully used ESI-MS to observe sandwich complexes formed by this compound and a related amino-benzo-15-crown-5 with alkali metal cations like Na⁺ and K⁺. The relative peak intensities in the ESI mass spectra can provide information about the relative concentrations of the complexes in solution. The NIST WebBook also notes the availability of an electron ionization (EI) mass spectrum for the compound. researchgate.net

Surface-Sensitive Spectroscopic Investigations

While specific studies focusing on surface analysis of this compound are not widely reported, several surface-sensitive techniques are highly relevant for investigating its properties when immobilized or adsorbed onto a substrate. Such investigations are pertinent to its application in sensors and separation science. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can provide significantly amplified Raman signals for molecules adsorbed on nanostructured metal surfaces (e.g., gold or silver). nih.govnih.gov This method could be used to obtain detailed vibrational information from a monolayer or a small quantity of this compound on a SERS-active substrate, which is valuable for sensor development. nih.govresearcher.life

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface analysis technique that provides information about the elemental composition and chemical states of atoms on a surface. XPS could be used to characterize a surface functionalized with this compound, confirming the presence of the molecule and providing insight into the nature of its attachment to the substrate by analyzing the core-level spectra of elements like carbon, nitrogen, and oxygen.

Vibrational Sum Frequency Spectroscopy (VSFS) for Interfacial Adsorption

Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-sensitive technique employed to study the molecular arrangement and conformation of this compound (NB15C5) at interfaces, such as the air-water interface. rsc.org This method provides insights into the orientation of specific functional groups of the molecule as it adsorbs at the interface.

Studies utilizing VSFS have targeted the vibrational modes of the nitro (NO), cyano (CN), ether (COC), and methylene (B1212753) (CH) groups of NB15C5. rsc.org The analysis of these vibrational spectra reveals information about the structure and ordering of the crown ether molecules at the liquid-air interface. researchgate.net

Research has shown that as the concentration of NB15C5 in an aqueous solution increases, a more ordered structure is formed at the interface. A similar ordering effect is observed with the addition of salt to the solution. researchgate.net The VSFS spectra have also provided evidence for the existence of a protonated crown complex at the surface. This leads to the appearance of strongly ordered water species at the interface, influenced by the resulting charged interface and the strong Zundel polarizability from the tunneling of the proton species within the crown ring. rsc.org

The vibrational modes of the CH2 groups of the crown ether have been identified and observed to be split, which is attributed to interactions with the ether oxygen atoms. rsc.org This splitting provides further detail on the conformation of the crown ether at the interface.

The following tables detail the assigned vibrational modes for this compound at the air-water interface as determined by VSFS.

Table 1: Assigned Vibrational Modes for this compound (NB15C5) at the Air-Water Interface

| Vibrational Mode | Functional Group |

| NO | Nitro Group |

| CN | Cyano Group |

| COC | Ether Group |

| CH | Methylene Group |

Table 2: Observed Effects on Interfacial Adsorption of this compound (NB15C5)

| Condition | Observation |

| Increasing Concentration | More ordered molecular structure at the interface researchgate.net |

| Addition of Salt | More ordered molecular structure at the interface researchgate.net |

| Protonation | Formation of a protonated crown complex, leading to strongly ordered interfacial water molecules rsc.org |

Advanced Research Applications of 4 Nitrobenzo 15 Crown 5

Development of Ion-Selective Electrodes and Optodes

The ability of 4-Nitrobenzo-15-crown-5 to selectively bind with metal cations is a cornerstone of its application in analytical chemistry, particularly in the fabrication of ion-selective electrodes (ISEs) and optical sensors (optodes). chemimpex.com These devices are designed to detect and quantify the presence of specific ions in a sample.

Recent research has highlighted the exceptional capability of this compound as a highly effective ionophore for the selective detection of silver ions (Ag⁺). nih.gov An ionophore is the active component in an ISE or optode membrane that selectively binds to the target ion. In a notable 2024 study, a PVC membrane bulk optode incorporating this compound was developed, demonstrating remarkable sensitivity and a very low detection limit for Ag⁺. nih.govresearchgate.net The optode's membrane was optimized with a specific composition to achieve superior performance, responding to Ag⁺ concentrations in the pico-molar range. nih.gov This level of sensitivity is a significant improvement compared to previously reported sensors. nih.gov

The performance of this advanced Ag⁺ sensor is detailed in the table below.

Table 1: Performance Characteristics of an Ag⁺-Selective Optode Based on this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | nih.gov |

| Concentration Range | 10⁻¹¹–10⁻⁸ M | nih.gov |

| Detection Limit | 8.8 x 10⁻¹² M (8.8 pico-Molar) | nih.govresearchgate.net |

| Response Time | 2–3 minutes | nih.gov |

This high selectivity and sensitivity are attributed to the precise fit and complexation between the silver ion and the cavity of the this compound molecule. nih.govresearchgate.net

The demonstrated ability of this compound to form the basis of highly sensitive sensors for metal ions makes it a strong candidate for environmental monitoring applications. chemimpex.com Heavy metal contamination in water sources is a significant environmental concern, requiring analytical methods capable of detecting toxic metals like silver, lead, and cadmium at very low concentrations. nih.gov The development of robust sensors using this compound is a promising avenue for creating tools for the rapid and accurate detection of such pollutants in environmental samples. chemimpex.com Its effectiveness in selectively binding cations is a key attribute for creating sensors tailored to specific heavy metals found in water. chemimpex.com

While the primary applications have focused on environmental and chemical analysis, the inherent ion-selective properties of this compound suggest its potential use in the development of biosensors. Biosensors are analytical devices that combine a biological component with a physicochemical detector for the analysis of biological samples. The precise measurement of electrolyte concentrations (e.g., K⁺, Na⁺) in biological fluids like blood serum is crucial for clinical diagnostics. Given that crown ethers can be tailored to bind specific alkali metals, future research may explore the integration of this compound into biosensor platforms for medical applications.

Role in Organic Synthesis and Catalysis

Beyond its use in analytical sensors, this compound plays a significant role as a catalyst and reagent in organic synthesis, primarily by facilitating reactions that are otherwise slow or inefficient. chemimpex.com

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Many useful nucleophiles, such as potassium cyanide or potassium permanganate, are inorganic salts soluble in water but insoluble in the organic solvents where the organic substrate is dissolved. This insolubility prevents the reaction from occurring.

This compound acts as a phase-transfer catalyst by complexing with the cation (e.g., the K⁺ in KCN) in the aqueous phase. The exterior of the crown ether is lipophilic (organic-soluble), allowing the entire complex [K⁺ ⊂ crown ether]CN⁻ to be transported across the phase boundary into the organic solvent. This process effectively delivers the nucleophile (CN⁻) to the organic phase where it can react with the organic substrate.

The dramatic impact of a phase-transfer catalyst is illustrated by the nucleophilic substitution of 1-chlorooctane (B87089) with sodium cyanide.

Table 2: Effect of Phase-Transfer Catalyst on Cyanide Displacement Reaction

| Reaction Conditions | Reaction Time | Yield of 1-cyanooctane | Reference |

|---|---|---|---|

| 1-chlorooctane + aq. NaCN (no catalyst) | 2 days | No reaction | princeton.edu |

| 1-chlorooctane + aq. NaCN (with PTC*) | 2-3 hours | ~100% | princeton.edu |

*Note: The reference study used a quaternary ammonium (B1175870) salt as the PTC, which functions on the same principle as a crown ether.

The core function of this compound in catalysis is the stabilization of reactive intermediates by complexing the cation. chemimpex.com By sequestering the metal cation within its cavity, the crown ether effectively separates it from its corresponding anion. This makes the anion "naked" and, therefore, a much more powerful nucleophile, significantly accelerating the rate of reaction.

A classic example where this principle applies is the Williamson ether synthesis. This reaction typically involves an alkoxide (RO⁻Na⁺) reacting with an alkyl halide (R'-X) to form an ether (R-O-R'). masterorganicchemistry.com The reaction rate can be limited by the low solubility of the alkoxide in common organic solvents. By adding a catalytic amount of this compound, the Na⁺ ion is complexed, increasing the solubility of the alkoxide and enhancing the nucleophilicity of the RO⁻ anion. This leads to faster reaction times and potentially higher yields under milder conditions. chemimpex.com

Chiral Recognition and Resolution of Racemic Mixtures

The inherent chirality and specific binding capabilities of crown ethers have positioned them as significant tools in the field of stereochemistry, particularly for the enantioselective recognition and separation of racemic mixtures. While specific documented examples detailing the use of this compound for chiral resolution are not prevalent in the reviewed literature, the principles governing chiral recognition by analogous crown ether systems provide a strong basis for understanding its potential applications.

Chiral crown ethers are adept at distinguishing between enantiomers of chiral organic ammonium ions, a capability that is crucial for the resolution of racemic primary amines and the enantiomers of amino acids and their esters. chromatographytoday.commdpi.com The mechanism of chiral recognition hinges on the formation of diastereomeric host-guest complexes with the different enantiomers of the guest molecule. The stability of these complexes often varies, allowing for their separation.

The enantioselective separation is typically achieved through techniques like liquid chromatography, utilizing a chiral stationary phase (CSP) that incorporates a crown ether. For instance, CSPs based on (+)- or (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been successfully employed for the enantioselective separation of racemic secondary amines. nih.gov The separation mechanism is believed to involve the formation of a complex where the secondary amine is coordinated within the crown ether cavity, accompanied by an electrostatic interaction between the positively charged amine and a carboxylate anion of the immobilized crown ether. nih.gov

In the context of this compound, its structure allows for the complexation of primary ammonium ions. The resolution of racemic mixtures of compounds like amino acids can be envisioned through the formation of diastereomeric complexes. The nitro group on the benzene (B151609) ring, being an electron-withdrawing group, can influence the electronic properties of the benzene ring and, consequently, the binding affinity of the crown ether for cationic guests. This modulation of binding strength could be exploited to fine-tune the enantioselectivity of the chiral recognition process.

The general process of chiral resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.

While direct experimental data is limited, the established principles of chiral recognition by crown ethers strongly suggest that this compound, particularly if synthesized in a chirally pure form or functionalized with a chiral moiety, could serve as a valuable tool for the resolution of racemic mixtures, especially those containing primary ammonium groups.

Membrane-Based Separation Processes

Ion Extraction and Liquid-Liquid Extraction

This compound has demonstrated its utility in the selective extraction of cations from aqueous solutions into an organic phase through liquid-liquid extraction. This process is driven by the ability of the crown ether to form stable complexes with specific cations, thereby facilitating their transfer across the interface of two immiscible liquids.

The efficiency and selectivity of ion extraction are influenced by several factors, including the relative sizes of the cation and the crown ether cavity, the nature of the solvent, and the presence of counter-anions. The 15-crown-5 (B104581) ether moiety is known to be particularly effective for complexing with cations such as Na⁺ and K⁺.

A study on the complexation of this compound with Li⁺, Na⁺, K⁺, and NH₄⁺ cations in acetonitrile-methanol binary solutions revealed that the stoichiometry of the complexes formed is 1:1 (metal:ligand). researchgate.net The stability and selectivity of these complexes were found to be dependent on the composition of the binary solvent mixture. This tunability of selectivity based on the solvent system is a key aspect of its application in liquid-liquid extraction.

The general principle of liquid-liquid extraction of a metal ion (M⁺) from an aqueous phase to an organic phase using a crown ether (CE) can be represented by the following equilibrium:

M⁺(aq) + CE(org) ⇌ [M(CE)]⁺(org)

The nitro group in this compound can influence the extraction process by altering the electronic properties of the benzo group, which in turn can affect the binding strength and selectivity of the crown ether for different cations.

The table below summarizes the complexation behavior of this compound with various cations, which is fundamental to its role in ion extraction.

| Cation | Stoichiometry (Metal:Ligand) | Solvent System |

| Li⁺ | 1:1 | Acetonitrile-Methanol |

| Na⁺ | 1:1 | Acetonitrile-Methanol |

| K⁺ | 1:1 | Acetonitrile-Methanol |

| NH₄⁺ | 1:1 | Acetonitrile-Methanol |

Supported Liquid Membranes for Ion Transport

Supported liquid membranes (SLMs) represent an advanced application of liquid-liquid extraction principles for the selective transport of ions. In an SLM system, a porous support material is impregnated with an organic liquid phase containing a carrier molecule, in this case, this compound. This membrane separates a source aqueous phase from a receiving aqueous phase.

The transport of a cation across the SLM is a facilitated process. The crown ether carrier selectively complexes with the target cation at the source phase-membrane interface. This complex then diffuses across the organic liquid membrane. At the membrane-receiving phase interface, the cation is released from the complex into the receiving phase. This process allows for the selective transport of cations against their concentration gradients, driven by a suitable chemical potential gradient, such as a pH difference or the presence of a complexing agent in the receiving phase.

While specific studies detailing the use of this compound in SLMs are not extensively documented, the principles of ion transport using other crown ethers are well-established. The efficiency of transport in an SLM system is dependent on factors such as the stability of the crown ether-cation complex, the diffusion rate of the complex within the membrane, and the stability of the liquid membrane itself.

The selectivity of this compound for certain cations, as demonstrated in liquid-liquid extraction studies, suggests its potential as an effective and selective carrier in SLM systems for applications such as the recovery of valuable metals or the removal of toxic ions from wastewater. For instance, SLMs containing bifunctional ionic liquids have shown high selectivity and stability in the transport of Ga(III). nih.govnih.govmdpi.com

Integration into Advanced Materials and Nanocomposites

Functionalization of Polymeric Matrices and Elastomers

The incorporation of this compound into polymeric matrices and elastomers offers a pathway to imbue these materials with novel functionalities, particularly ion-sensing and separation capabilities. The functionalization can be achieved through several strategies, including covalent bonding of the crown ether to the polymer backbone or physically embedding it within the polymer matrix.

A common approach for covalent attachment involves the chemical modification of the this compound molecule to introduce a reactive functional group. For instance, the nitro group can be reduced to an amine group (4-Aminobenzo-15-crown-5), which can then be reacted with a suitable functional group on the polymer, such as an isocyanate, epoxy, or acyl chloride group, to form a stable covalent bond. This method has been used to synthesize various functional polymers. rsc.org

The synthesis of 4-Aminobenzo-15-crown-5 from this compound is a well-established process, often carried out by reduction with hydrazine (B178648) hydrate (B1144303) over a Raney nickel catalyst. orientjchem.org This amino-functionalized crown ether serves as a versatile precursor for incorporation into a wide range of polymers.

Once integrated into a polymer, the crown ether moiety retains its ability to selectively bind cations. This can be exploited in the development of:

Ion-conductive polymers: By facilitating the transport of cations through the polymer matrix, these materials can be used as solid polymer electrolytes in batteries and other electrochemical devices.

Sensor materials: The binding of a cation by the crown ether can induce a change in the physical or chemical properties of the polymer, such as its optical or electrical characteristics, which can be used for sensing applications.

Separation membranes: Polymeric membranes functionalized with this compound can be designed for the selective separation of specific cations.

While direct examples of this compound functionalized elastomers are not widely reported, the principles of incorporating functional additives into elastomers are well-known. The crown ether could be blended with the elastomer before vulcanization, or a chemically modified version could be co-polymerized with the elastomer monomers.

Grafting onto 2D Materials (e.g., MoS₂ Nanosheets)

The functionalization of two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), with crown ethers like this compound opens up new avenues for the development of highly sensitive and selective sensors and electronic devices. The grafting of organic molecules onto the surface of 2D materials can significantly alter their electronic properties and introduce specific recognition capabilities.

A study on the functionalization of chemically exfoliated MoS₂ nanosheets with a similar compound, benzo-15-crown-5 (B77314) (B15C5), provides a clear blueprint for how this compound could be similarly employed. rsc.orgnih.gov In this work, the B15C5 was covalently grafted onto the basal plane of the MoS₂ nanosheets using diazonium salt chemistry. rsc.orgnih.gov This involves the in-situ generation of a diazonium salt from an amino-functionalized crown ether (4-Aminobenzo-15-crown-5), which then reacts with the MoS₂ surface.

The process for grafting this compound onto MoS₂ would likely involve the following steps:

Reduction of the nitro group of this compound to an amine group to form 4-Aminobenzo-15-crown-5.

Conversion of the amino group to a diazonium salt in the presence of a diazotizing agent.

Reaction of the diazonium salt with exfoliated MoS₂ nanosheets, leading to the covalent attachment of the crown ether moiety to the MoS₂ surface.

The resulting hybrid material, this compound-MoS₂, would combine the unique electronic and optical properties of MoS₂ with the selective ion-binding capabilities of the crown ether. Such a material could be utilized in the fabrication of highly sensitive ion-selective electrodes. For example, the B15C5-functionalized MoS₂ nanosheets were successfully used to construct an ion-selective electrode for the detection of sodium ions in aqueous solutions and artificial sweat. rsc.orgnih.gov

The covalent functionalization of MoS₂ with this compound could also be used to tune the electronic properties of the 2D material, potentially leading to applications in field-effect transistors (FETs) and other electronic devices.

Tailored Properties for Energy Storage and Ion Conduction

The unique molecular architecture of this compound, featuring a 15-membered crown ether ring fused to a nitro-substituted benzene ring, provides it with exceptional cation-binding properties that are actively being explored for applications in energy storage and ion conduction. chemimpex.com Its ability to selectively form stable complexes with various metal cations is central to its function in these advanced materials. chemimpex.comresearchgate.net

Research has focused on incorporating this compound into polymer matrices to develop materials with enhanced ion conductivity. chemimpex.com These composite materials are of significant interest for applications in solid-state batteries and fuel cells. The mechanism of enhanced ion conduction relies on the crown ether's cavity, which can selectively encapsulate specific cations. This encapsulation facilitates the dissociation of ion pairs and creates a pathway for ion transport through the polymer matrix. The nitro group on the benzo ring influences the electronic properties and solubility of the crown ether, allowing for fine-tuning of its interaction with both the polymer host and the mobile ions. chemimpex.com

The selectivity of this compound for different cations is a key factor in its utility. It forms complexes with a range of cations, including alkali metals and alkaline earth metals, which are crucial for battery technologies. chemicalbook.com The stability of these complexes allows for efficient ion transport, a critical requirement for high-performance energy storage devices.

Table 1: Cations Complexed by this compound

| Cation | Complexation Confirmed | Potential Application |

|---|---|---|

| Li⁺ | Yes | Lithium-ion Batteries |

| Na⁺ | Yes chemicalbook.com | Sodium-ion Batteries |

| K⁺ | Yes chemicalbook.com | Potassium-ion Batteries, Ion-selective electrodes |

| Ca²⁺ | Yes researchgate.netchemicalbook.com | Calcium-ion Batteries, Sensors |

| Mg²⁺ | Yes chemicalbook.com | Magnesium-ion Batteries |

By embedding this crown ether into materials, researchers can create tailored properties, such as designing polymer electrolytes with high ionic conductivity and specific cation selectivity, paving the way for safer and more efficient energy storage systems. chemimpex.com

Considerations in Drug Delivery Systems

The distinct physicochemical properties of this compound make it a candidate for investigation in advanced drug delivery systems. Its ability to interact with cationic species is particularly relevant for improving the formulation of certain pharmaceutical agents. chemimpex.com

A significant challenge in pharmaceutical development is the poor solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy. This compound is being explored as an excipient in pharmaceutical formulations to address this issue. chemimpex.com Its application is based on its capacity to form host-guest complexes with cationic drug molecules or the cationic counter-ions of drug salts.

Table 2: Hypothetical Application in Drug Solubility Enhancement

| Component | Role | Mechanism of Action |

|---|---|---|

| Poorly Soluble Cationic Drug (Drug-Cl) | Active Pharmaceutical Ingredient | Limited dissolution in aqueous and lipid environments. |

| This compound | Solubilizing Agent / Carrier | Encapsulates the Drug⁺ cation within its cavity. |

| [Drug⊂this compound]⁺Cl⁻ | Host-Guest Complex | The complex has an increased lipophilic character, enhancing its solubility in lipid membranes and potentially improving absorption. |

The research in this area aims to leverage the unique cation-binding properties of this compound to formulate drugs that would otherwise have poor therapeutic outcomes due to low solubility and bioavailability. chemimpex.com

Computational and Theoretical Studies on 4 Nitrobenzo 15 Crown 5

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com It has become a primary tool for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules like 4-Nitrobenzo-15-crown-5.

DFT calculations are employed to determine the most stable conformation of the crown ether by minimizing the energy of the system. This process yields precise data on bond lengths, bond angles, and dihedral angles. Such calculations have been used to compare the structural properties of nitrobenzo-15-crown-5 with related N-alkylnitrobenzoaza-15-crown-5 compounds, revealing how the geometry is preorganized for cation binding. researchgate.net The crown-like conformation of the macrocycle is a key determinant of its complexation ability. researchgate.net

Furthermore, DFT is used to analyze the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nitro group significantly influences the electronic distribution and the energies of these frontier orbitals. These calculations help in predicting the most reactive sites within the molecule for electrophilic and nucleophilic attacks. nih.gov

Table 1: Representative Data from DFT Calculations for Crown Ethers

This table is illustrative of the typical data obtained from DFT calculations, as specific values for this compound are dispersed across various theoretical studies.

| Parameter | Description | Typical Information Gained |

| Optimized Geometry | ||

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and type of chemical bonds. |

| Bond Angles (°) | The angle formed between three connected atoms across two bonds. | Defines the molecule's three-dimensional shape and steric hindrance. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by sets of four atoms. | Describes the conformation of the macrocyclic ring and its flexibility. |

| Electronic Properties | ||

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Helps identify electrostatic potential and sites prone to interaction. |

Molecular Mechanics (MM) and Dynamics (MD) Simulations of Complexation

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model molecular systems. Unlike the quantum mechanical approach of DFT, MM/MD simulations are computationally less intensive, allowing for the study of larger systems and longer timescales, which is essential for observing the dynamic process of complexation.

MM methods employ force fields—a set of parameters and equations that describe the potential energy of a system of particles—to calculate the energy of different molecular conformations. This approach is used to explore the potential energy surface of the host-guest complex and to estimate thermodynamic properties such as the binding energy and enthalpy of complexation.

MD simulations build upon MM by simulating the atomic motions of the system over time by integrating Newton's laws of motion. ajchem-a.com This provides a detailed view of the dynamic behavior of the this compound and a guest ion as they approach and form a complex. MD simulations can reveal:

The step-by-step pathway of complexation.

Conformational changes in the crown ether upon binding a guest.

The role of solvent molecules in the complexation process.

The stability of the resulting complex over time.

For transition metal complexes, in particular, MD simulations are invaluable for understanding the dynamic interplay between the ligand and the metal ion, which can involve many close-lying electronic states and numerous vibrational degrees of freedom. youtube.com The simulation can track key metrics like the root mean square fluctuation (RMSF) of atoms and the number of water molecules within solvation shells to provide a comprehensive picture of the complex's behavior in solution. mdpi.com

Table 2: Key Outputs from MM and MD Simulations of Host-Guest Complexation

This table illustrates the types of data generated from MM/MD studies on crown ether complexation.

| Simulation Parameter | Description | Significance |

| Binding Free Energy (ΔGbind) | The free energy change upon the formation of the host-guest complex. | A key indicator of the stability and affinity of the complex. |

| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate (e.g., the distance between host and guest). | Reveals the energy barriers and intermediate states during the binding process. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the complex's conformation over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Elucidates the structure of the solvent around the complex and the proximity of the guest to the host's donor atoms. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property, such as binding affinity. While extensive QSAR studies specifically targeting this compound are not widely reported in the literature, the methodology offers significant potential for designing new crown ethers with tailored binding properties.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of related crown ethers. These descriptors quantify various aspects of the molecule's structure and properties:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Once these descriptors are calculated, a mathematical model is generated using statistical methods—such as Multiple Linear Regression (MLR)—to correlate the descriptors with the experimentally measured binding affinities (e.g., log K, the logarithm of the stability constant) for a "training set" of molecules.